molecular formula C18H16N2O3 B5022327 (E)-3-(3-nitrophenyl)-2-phenyl-N-prop-2-enylprop-2-enamide

(E)-3-(3-nitrophenyl)-2-phenyl-N-prop-2-enylprop-2-enamide

Cat. No.: B5022327
M. Wt: 308.3 g/mol
InChI Key: YIZZIRBBAIHPHV-GHRIWEEISA-N
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Description

(E)-3-(3-nitrophenyl)-2-phenyl-N-prop-2-enylprop-2-enamide is an organic compound characterized by the presence of nitro, phenyl, and amide functional groups

Properties

IUPAC Name

(E)-3-(3-nitrophenyl)-2-phenyl-N-prop-2-enylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-11-19-18(21)17(15-8-4-3-5-9-15)13-14-7-6-10-16(12-14)20(22)23/h2-10,12-13H,1,11H2,(H,19,21)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZZIRBBAIHPHV-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-nitrophenyl)-2-phenyl-N-prop-2-enylprop-2-enamide typically involves the condensation of 3-nitrobenzaldehyde with phenylacetonitrile under basic conditions to form the intermediate (E)-3-(3-nitrophenyl)-2-phenylacrylonitrile . This intermediate is then subjected to further reactions to introduce the amide group, often through the use of prop-2-enylamine in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-nitrophenyl)-2-phenyl-N-prop-2-enylprop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(3-nitrophenyl)-2-phenyl-N-prop-2-enylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of

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